Bienvenue dans la boutique en ligne BenchChem!

2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Structure-Activity Relationship Medicinal Chemistry Scaffold Design

This compound's unique benzylsulfonyl-acetamide topology occupies chemical space unexplored by characterized benzodioxane sulfonamides. Use as a minimal pharmacophore control or diversity screening probe to deconvolute target engagement in antibacterial, anti-diabetic, and anti-inflammatory programs. Multi-gram quantities support hit-to-lead expansion.

Molecular Formula C17H17NO5S
Molecular Weight 347.39
CAS No. 701224-78-4
Cat. No. B2909425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
CAS701224-78-4
Molecular FormulaC17H17NO5S
Molecular Weight347.39
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H17NO5S/c19-17(12-24(20,21)11-13-4-2-1-3-5-13)18-14-6-7-15-16(10-14)23-9-8-22-15/h1-7,10H,8-9,11-12H2,(H,18,19)
InChIKeyYFKZCWAATHXKMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 701224-78-4): Core Identity & Procurement-Relevant Class Context


2-(Benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 701224-78-4) is a synthetic small molecule (C₁₇H₁₇NO₅S; MW 347.39 g/mol) that integrates a 1,4-benzodioxane ring with a benzylsulfonyl-acetamide side chain [1]. It belongs to the broader benzodioxane-sulfonamide/acetamide class, a scaffold widely investigated for antibacterial, enzyme-inhibitory, and anti-inflammatory properties [2]. The compound is commercially available as a research-grade chemical (typical purity ≥95%) and is primarily marketed as a building block or screening compound for medicinal chemistry and chemical biology programs, though it currently lacks published, compound-specific biological activity or selectivity data .

Why Closely Related Benzodioxane Sulfonamides Cannot Simply Replace 2-(Benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in SAR or Chemical Biology Workflows


The benzodioxane-sulfonamide/acetamide chemotype is characterized by steep structure-activity relationships where even minor modifications in the sulfonyl linker, substitution pattern, or amide geometry produce dramatically different biological outcomes [1]. For instance, the parent N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is essentially inactive as an α-glucosidase inhibitor, while elaborated 2-[benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamide derivatives achieve modest IC₅₀ values (81–86 µM), demonstrating that the sulfonyl-to-acetamide bridge is a critical activity determinant [2]. Similarly, antibacterial benzodioxane sulfonamides require specific N-alkyl/aralkyl decorations on the sulfonamide nitrogen to achieve potency comparable to ciprofloxacin, and biofilm-inhibitory 4-nitrobenzenesulfonamide analogs depend on N-benzyl substitution for activity and acceptable hemolytic profiles [3]. The target compound's unique benzylsulfonyl-acetamide architecture—a methylene-extended sulfonyl group connected through an acetamide linkage to the benzodioxane amine—occupies a distinct topological and electronic space not replicated by any publicly characterized analog tested to date. Generic substitution with a simpler benzodioxane sulfonamide therefore risks losing the specific hydrogen-bonding, steric, and electronic features that define this scaffold's potential interaction with yet-unidentified biological targets.

Quantitative Differentiation Evidence: 2-(Benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide vs. Closest In-Class Analogs


Structural Topology Divergence: Benzylsulfonyl-Acetamide Bridge vs. Direct Sulfonamide Attachment

The target compound possesses a benzylsulfonyl group (Ph-CH₂-SO₂-) connected to the 2,3-dihydro-1,4-benzodioxin-6-amine through a -CH₂-CO-NH- acetamide spacer, yielding a total linker length of 5 bonds between the phenyl ring and the benzodioxane amine nitrogen. In contrast, N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (CAS 477332-78-8) and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide employ a direct -SO₂-NH- sulfonamide linkage (3-bond connection). The extended linker confers additional conformational flexibility (5 rotatable bonds vs. 3 rotatable bonds for the direct sulfonamide) and repositions the H-bond donor/acceptor array [1]. Among direct sulfonamide analogs, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide and its N-alkylated derivatives showed antibacterial zones of inhibition (ZOI) ranging from 8–22 mm against S. aureus and E. coli (ciprofloxacin ZOI: 28–35 mm) and lipoxygenase IC₅₀ values of 45–78 µM (baicalein IC₅₀: 22.1 µM), while 2-[benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamide anti-diabetic derivatives—structurally closer to the target but lacking the benzyl group—achieved α-glucosidase IC₅₀ of 81–86 µM (acarbose IC₅₀: 37.38 µM) [2][3].

Structure-Activity Relationship Medicinal Chemistry Scaffold Design

Physicochemical Property Differentiation: Computed LogP and Hydrogen-Bonding Profile

The target compound exhibits a computed XLogP3 of 2.3 with 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA), as derived from PubChem computational descriptors [1]. The closest direct-sulfonamide comparator, N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (MW 291.32), has an XLogP3 of approximately 1.8–2.0 and a 1 HBD / 4 HBA profile. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (MW 305.35) exhibits XLogP ~2.2 [2]. The more lipophilic 2-[[(4-chlorophenyl)sulfonyl](2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(3,5-dimethylphenyl)acetamide (MW ~515) falls in LogP ~3.5–4.0 range [3]. The target compound's LogP of 2.3 positions it in an intermediate lipophilicity window (below the chlorophenyl-sulfonyl-acetamide series but above the parent benzenesulfonamide), which may influence membrane permeability and solubility profiles differently from each comparator subclass.

Drug-likeness Physicochemical Properties Permeability

Synthetic Accessibility and Building-Block Utility: A Divergent Intermediate vs. Terminal Bioactive Molecules

The target compound is constructed via a two-step sequence: (1) reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzylsulfonyl-acetyl chloride (or benzylsulfonylacetic acid with coupling reagents) to form the benzylsulfonyl-acetamide linkage. This contrasts with the direct sulfonamide route (amine + sulfonyl chloride) used for most literature benzodioxane sulfonamides, which yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-arylsulfonamides in a single step under aqueous basic conditions [1]. The target compound's acetamide spacer enables further derivatization at the amide nitrogen (N-alkylation/arylation) or sulfonyl α-carbon, offering synthetic versatility that direct sulfonamides lack. The published anti-diabetic and antibacterial acetamide series (7a–l) required a parent sulfonamide intermediate followed by N-alkylation with 2-bromo-N-phenylacetamides, while this compound arrives at a similar topology through a more convergent benzylsulfonyl-acetyl precursor strategy [2].

Synthetic Chemistry Building Block Medicinal Chemistry

Biological Activity Gap: Absence of Published Bioactivity Data as Both a Limitation and a Differentiation Signal

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and BindingDB (as of April 2026) returned zero compound-specific biological activity results for 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CID 977365). This stands in marked contrast to its closest structural relatives: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide derivatives have reported antibacterial ZOI (8–22 mm vs. ciprofloxacin 28–35 mm) and lipoxygenase IC₅₀ values (45–78 µM vs. baicalein 22.1 µM) [1]; 2-[benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamide derivatives have reported α-glucosidase IC₅₀ values (81–86 µM vs. acarbose 37.38 µM) [2]; and 4-nitrobenzenesulfonamide derivatives have demonstrated biofilm inhibition with mild hemolytic activity [3]. The complete absence of bioactivity data for the target compound means that its selectivity, potency, and therapeutic window relative to these characterized analogs are unknown—but it also means the compound has not been tested against the target classes where its analogs are active, representing an unexplored screening opportunity.

Biological Activity Target Identification Screening

Procurement-Driven Application Scenarios for 2-(Benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (701224-78-4)


Scaffold-Hopping Probe for Antibacterial Benzodioxane SAR Expansion

Investigators studying antibacterial benzodioxane sulfonamides can use this compound as a scaffold-hopping probe to test whether extending the sulfonamide linker to a benzylsulfonyl-acetamide topology preserves or improves the Gram-positive/negative activity seen with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide derivatives (ZOI 8–22 mm against S. aureus and E. coli) [1]. The compound's untested status against standard bacterial panels makes it a high-priority candidate for inclusion in diversity-oriented screening libraries targeting multidrug-resistant strains [1].

Negative Control or Orthogonal Chemotype for α-Glucosidase Inhibition Studies

Given that the structurally analogous 2-[benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamides achieve α-glucosidase IC₅₀ values of 81–86 µM, this compound—lacking the critical N-phenylacetamide substituent but retaining the sulfonyl-acetamide core—can serve as an essential negative control or minimal pharmacophore model to deconvolute which structural features drive enzyme inhibition [2].

Chemical Biology Tool for Profiling Benzodioxane-Inflammatory Target Interactions

The compound can be deployed as a chemical probe in lipoxygenase (LOX) and cyclooxygenase (COX) inhibition assays to determine whether the benzylsulfonyl-acetamide linker alters the anti-inflammatory target engagement profile relative to N-alkyl/aralkyl-4-methylbenzenesulfonamides (LOX IC₅₀ 45–78 µM) [1]. Its intermediate LogP (2.3) suggests potentially different subcellular distribution compared to more lipophilic analogs.

Building Block for Parallel Synthesis of Benzylsulfonyl-Acetamide Libraries with Underexplored Biological Space

The compound's convergent synthetic route (benzylsulfonyl-acetyl electrophile + amine) enables efficient parallel derivatization at the amide nitrogen or sulfonyl α-position without requiring the sequential sulfonamide → N-alkylation pathway used in all published benzodioxane-acetamide series [1][2]. Procurement in multi-gram quantities (≥95% purity) supports hit-to-lead library production targeting antibacterial, anti-diabetic, and anti-inflammatory enzyme assays where in-class compounds have established moderate activity baselines [1][2].

Quote Request

Request a Quote for 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.